

Preliminary Safety Profile of 2-Oxothiazolidine-4-carboxylic Acid: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxothiazolidine-4-carboxylic acid

Cat. No.: B017855

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, is a cysteine prodrug developed to replenish intracellular glutathione (GSH) stores. By providing a stable source of L-cysteine, the rate-limiting amino acid for GSH synthesis, OTCA has been investigated for its therapeutic potential in conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the preliminary toxicological data available for OTCA. It summarizes key findings from in vivo and in vitro studies, details relevant experimental methodologies based on established guidelines, and illustrates the core signaling pathway influenced by this compound. While extensive standardized toxicological studies are not publicly available, the existing data from preclinical and clinical investigations suggest a favorable safety profile characterized by low acute toxicity.

Toxicological Data Summary

The available quantitative toxicological data for **2-Oxothiazolidine-4-carboxylic acid** is limited. However, studies on OTCA and structurally related compounds, along with clinical trial information, provide insights into its safety profile.

Table 1: Acute Toxicity Data

Species	Route of Administration	Endpoint	Value	Reference
Neonatal Rat	Intravenous	Mortality	10% at 1.80 g/kg; 0% at 1.35 g/kg	[1]
Rat	Oral	LD50	Not Available	[2]
Mouse	Intraperitoneal	TDLo	160 mg/kg	[3]
Rat (related compound ¹)	Oral	LD50	≥5,000 mg/kg	[4]

¹Data for N-Acetylthiazolidine-4-carboxylic acid

Table 2: Repeated-Dose and Other Toxicity Data

Study Type	Species/System	Findings	Reference
Repeated-Dose	General	Well-tolerated in repeated dosing studies (specific NOAEL not provided)	[2][4]
Clinical Trial	Human	Well-tolerated at oral doses up to 9 g/day for two years	[5]
Genotoxicity	General	Stated to be not genotoxic (specific study results not available)	[2][4]
In Vitro Cytotoxicity	Human Mesothelial Cells	Abolished acetaldehyde-induced LDH release at 1 mmol/L	[1]

Experimental Protocols

Detailed experimental protocols for key toxicological assays are outlined below, based on internationally recognized guidelines. These methodologies provide a framework for the generation of robust and reproducible safety data.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a minimal number of animals.

- **Test Animals:** Healthy, young adult rodents (typically female rats), nulliparous and non-pregnant. Animals are acclimatized to laboratory conditions for at least 5 days.
- **Housing and Feeding:** Animals are housed in standard cages with ad libitum access to food and water, except for a brief fasting period before dosing.
- **Dose Preparation:** The test substance is typically administered in a constant volume, with the concentration varied. The vehicle should be inert (e.g., water, corn oil).
- **Administration:** The substance is administered by gavage in a single dose. Animals are fasted overnight prior to dosing.
- **Procedure:**
 - A stepwise procedure is used, with three animals per step.
 - The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
 - The outcome of the first step determines the next step:
 - If mortality occurs, the dose for the next group is lowered.
 - If no mortality occurs, the dose is increased.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the

study.

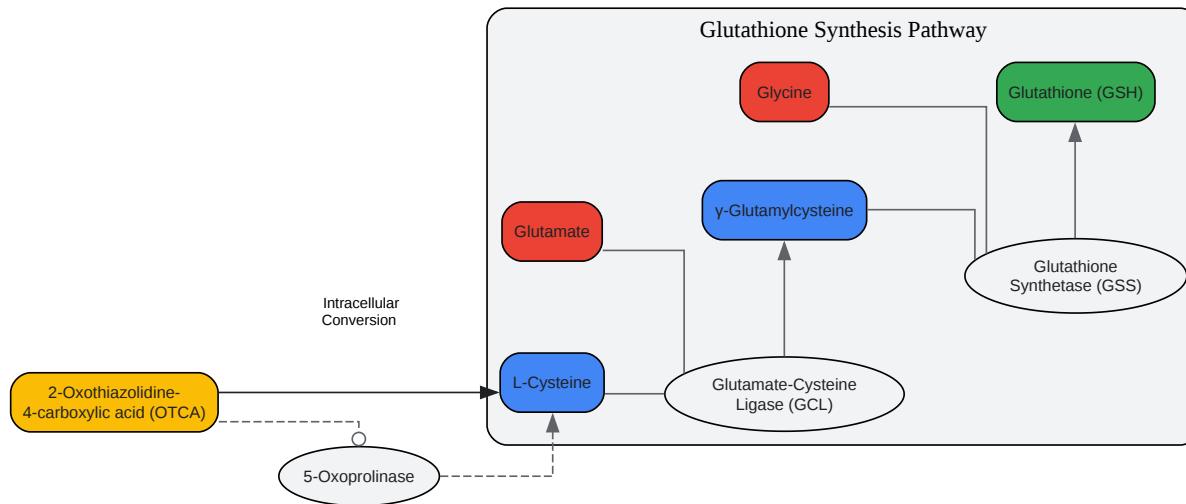
- Data Analysis: The LD50 is not precisely determined but the substance is classified into a GHS category based on the observed mortality at specific dose levels.

In Vitro Cytotoxicity (Lactate Dehydrogenase - LDH Assay)

This colorimetric assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

- Cell Culture: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
- Treatment: The test compound (OTCA) is added to the wells at various concentrations. Controls include untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and a vehicle control.
- Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Sample Collection: After incubation, the plate is centrifuged, and the supernatant containing the released LDH is carefully transferred to a new 96-well plate.
- LDH Reaction: A reaction mixture containing lactate, NAD⁺, diaphorase, and a tetrazolium salt (INT) is added to each well. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. Diaphorase then uses NADH to reduce INT to a colored formazan product.
- Measurement: The plate is incubated at room temperature, protected from light, for approximately 30 minutes. The absorbance of the formazan product is measured using a microplate reader at 490 nm.
- Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background absorbance.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

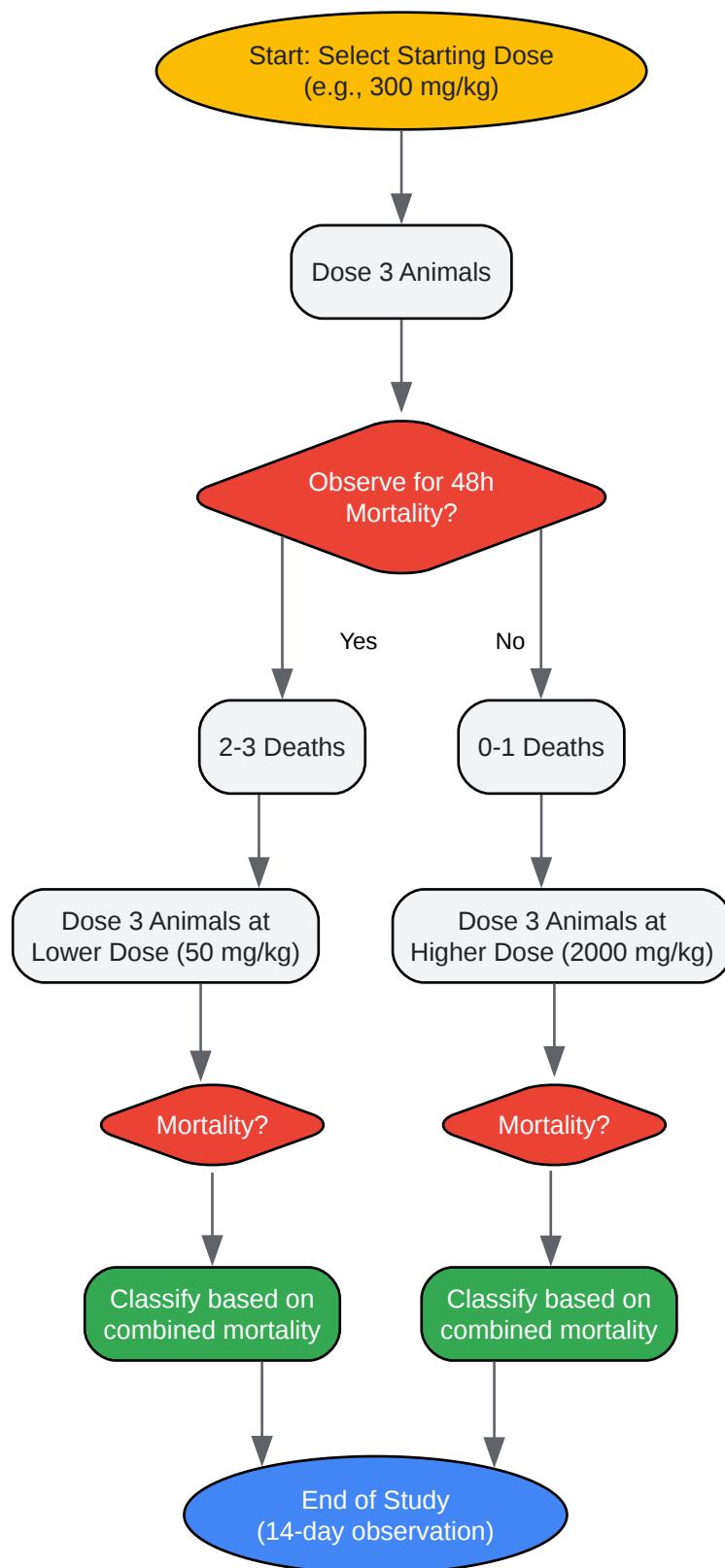

This assay uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.

- **Bacterial Strains:** At least five strains are used, including four strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and one strain of *E. coli* (e.g., WP2 uvrA) or a fifth *S. typhimurium* strain (e.g., TA102).
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone.
- **Procedure (Plate Incorporation Method):**
 - The test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed in molten top agar.
 - This mixture is poured onto minimal glucose agar plates.
 - The plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
- **Data Analysis:** A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Visualizations: Signaling Pathway and Experimental Workflows

Signaling Pathway: Glutathione Synthesis

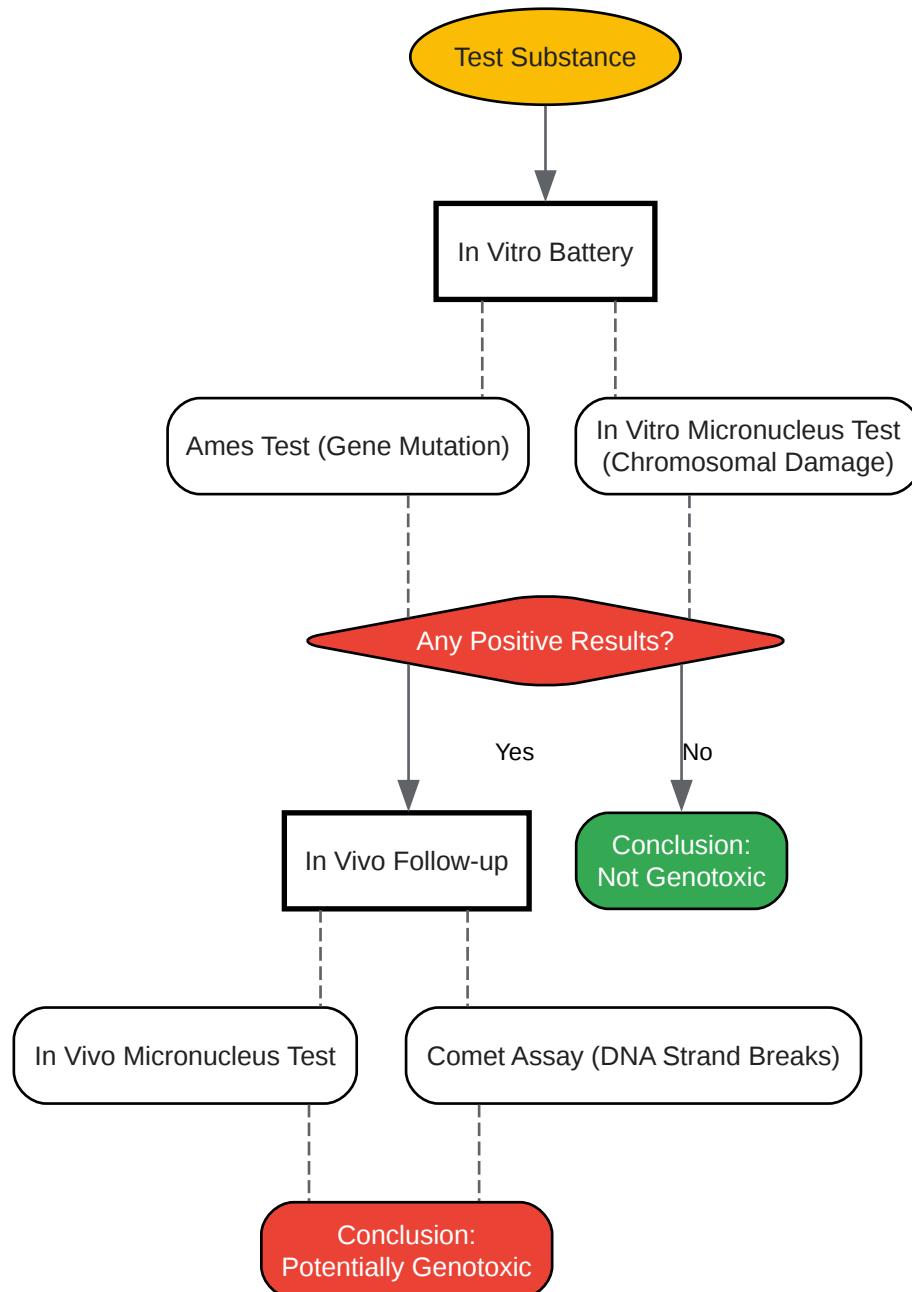
The primary mechanism of action of **2-Oxothiazolidine-4-carboxylic acid** is to serve as a prodrug for L-cysteine, thereby promoting the synthesis of glutathione.



[Click to download full resolution via product page](#)

Caption: Intracellular conversion of OTCA to L-cysteine, fueling the glutathione synthesis pathway.

Experimental Workflow: Acute Oral Toxicity (OECD 423)


The workflow for an acute oral toxicity study following the Acute Toxic Class Method.

[Click to download full resolution via product page](#)

Caption: Stepwise procedure for acute oral toxicity testing according to OECD Guideline 423.

Logical Relationship: Genotoxicity Testing Strategy

A standard tiered approach for evaluating the genotoxic potential of a substance.

[Click to download full resolution via product page](#)

Caption: Tiered approach for assessing the genotoxic potential of a chemical substance.

Conclusion

The preliminary data on **2-Oxothiazolidine-4-carboxylic acid** suggest a low order of acute toxicity. The compound is reported to be well-tolerated in repeated-dose preclinical studies and has been administered to humans at high oral doses for extended periods without significant adverse effects. While specific, standardized quantitative toxicity data such as a definitive oral LD50 and a subchronic NOAEL are not readily available in the public domain, the collective evidence supports a favorable safety profile. Further studies conducted according to established international guidelines would be beneficial to fully characterize the toxicological properties of OTCA and establish definitive safety margins for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.fi [fishersci.fi]
- 3. L-2-Oxothiazolidine-4-carboxylic acid(19771-63-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Preliminary Safety Profile of 2-Oxothiazolidine-4-carboxylic Acid: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017855#preliminary-studies-on-2-oxothiazolidine-4-carboxylic-acid-toxicity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com